molecular formula C14H9Cl5 B12767634 Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- CAS No. 58633-27-5

Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)-

Cat. No.: B12767634
CAS No.: 58633-27-5
M. Wt: 354.5 g/mol
InChI Key: CVUGPAFCQJIYDT-ZDUSSCGKSA-N
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Description

Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- is an organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a chlorinated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- typically involves multiple steps. One common method includes the reaction of benzene derivatives with chlorinating agents under controlled conditions. For instance, the reaction of benzene with trichloroacetyl chloride in the presence of a Lewis acid catalyst can yield the desired compound. The reaction conditions often require anhydrous environments and specific temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often under elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenolic compounds, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can enhance its binding affinity to certain proteins, affecting their function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-2-ethyl-: Similar in structure but with fewer chlorine atoms.

    Benzene, 1-chloro-2-(chloromethyl)-: Another chlorinated benzene derivative with different substitution patterns.

Uniqueness

The uniqueness of Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- lies in its high degree of chlorination and specific structural arrangement. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high reactivity.

Properties

CAS No.

58633-27-5

Molecular Formula

C14H9Cl5

Molecular Weight

354.5 g/mol

IUPAC Name

1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/t13-/m0/s1

InChI Key

CVUGPAFCQJIYDT-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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